3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
Beschreibung
Key Alternatives:
- 2-(2-Methoxyphenyl)-4-methyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one : This variant emphasizes the ketone’s position (3-one) and renumbers the nitrogen atoms (1,4,9), reflecting differences in prioritizing functional groups during nomenclature assignments.
- CAS Registry Number : Although not explicitly listed in available sources, structurally analogous compounds (e.g., 3-(4-methoxyphenyl) analogs) exhibit CAS numbers such as 1707399-50-5 and 1708080-18-5, highlighting the importance of substituent position in registry systems.
Database Identifiers:
- PubChem CID : While the exact CID for this compound is unspecified, related spirotriazaspiro derivatives (e.g., CID 102549241) demonstrate standardized identifiers for tracking physicochemical and bioactivity data.
These variations underscore the necessity of precise structural descriptors when navigating chemical registries, as minor substituent changes (e.g., 2- vs. 4-methoxyphenyl) yield distinct identifiers.
Molecular Formula and Stereochemical Descriptors
The molecular formula C₁₅H₁₉N₃O₂ (molecular weight: 273.33 g/mol) encapsulates the compound’s elemental composition. Key stereochemical considerations include:
Structural Features Influencing Stereochemistry:
- Spiro Junction : The shared spiro carbon creates a chiral center unless symmetry negates stereoisomerism. However, the unsymmetrical placement of nitrogen atoms and substituents likely results in multiple stereoisomers.
- Double Bond Geometry : The "-3-en" suffix denotes a double bond at position 3. While the configuration (E/Z) is unspecified in available data, synthetic routes and crystallization conditions typically dictate predominant geometries.
- Methoxy Group Orientation : The 2-methoxyphenyl group’s ortho-substitution imposes steric constraints, influencing conformational flexibility and intermolecular interactions.
Table 1: Molecular and Stereochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₂ |
| Molecular Weight | 273.33 g/mol |
| Degree of Unsaturation | 8 (indicative of rings and double bonds) |
| Potential Stereoisomers | ≥2 (dependent on spiro center and double bond configuration) |
The absence of explicit stereochemical descriptors in current literature necessitates further experimental characterization (e.g., X-ray crystallography or NMR spectroscopy) to resolve absolute configurations.
Eigenschaften
Molekularformel |
C15H19N3O2 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-4-methyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C15H19N3O2/c1-18-14(19)13(11-6-3-4-7-12(11)20-2)17-15(18)8-5-9-16-10-15/h3-4,6-7,16H,5,8-10H2,1-2H3 |
InChI-Schlüssel |
ZYHGYILOJVMQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=NC12CCCNC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-on umfasst mehrere Schritte. Ein übliches Verfahren beginnt mit der katalytischen Hydrierung von 4-Methoxycyclohexan-1-on, gefolgt von Oxidation und der Bucherer-Bergs-Reaktion . Das Schlüsselzwischenprodukt cis-8-Methoxy-1,3-diazaspiro[4.5]decan-2,4-dion wird dann einer Hydrolyse, Veresterung, Acylierung, intramolekularen Kondensation und O-Acylierung unterzogen, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt in der Regel ähnlichen Syntheserouten, jedoch in größerem Maßstab. Das Verfahren wird für höhere Ausbeuten und Kosteneffizienz optimiert. Die Bedingungen werden sorgfältig kontrolliert, um die Reinheit und Stabilität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Oxidation and Reduction Reactions
The compound’s electron-rich spirocyclic system and methoxyphenyl group enable selective oxidation and reduction:
For example, hydrogenation under Pd/C selectively reduces the double bond in the triazaspiro ring, forming a secondary amine intermediate .
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloaddition due to its strained spirocyclic structure:
A study demonstrated that cycloaddition with nitrile oxides yields fused heterocycles with retained spiro configuration, enabling further functionalization .
Substitution Reactions
The methoxy group and methyl-substituted nitrogen are reactive sites:
Demethylation of the methoxy group using BBr₃ produces a phenolic derivative, which can undergo further electrophilic aromatic substitution .
Ring-Opening and Rearrangement
Acid- or base-mediated reactions induce structural rearrangements:
These reactions highlight the compound’s lability under strong acidic/basic conditions, which is critical for synthetic applications.
Catalytic Cross-Coupling
Pd-catalyzed reactions enable C–C bond formation:
| Reaction Type | Catalysts/Substrates | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acids | Biaryl-spiro hybrids | 65–85% |
| Heck reaction | Pd(OAc)₂, alkenes | Alkenylated derivatives | Moderate stereoselectivity . |
For instance, Suzuki coupling with 4-fluorophenylboronic acid introduces fluorinated aryl groups at the triazine ring, enhancing bioactivity .
Comparative Reactivity Table
A comparison with structurally similar compounds reveals distinct reactivity trends:
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
- Molecular Formula : C15H19N3O2
- Molecular Weight : 273.33 g/mol
- IUPAC Name : 2-(2-methoxyphenyl)-4-methyl-1,4,7-triazaspiro[4.5]dec-1-en-3-one
- CAS Number : 1713639-39-4
The unique spirocyclic structure of this compound allows it to interact with various biological targets, making it a subject of interest for scientific studies.
Antimicrobial Activity
Research indicates that 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one exhibits significant antimicrobial properties. A study evaluating various derivatives found that modifications at specific positions can enhance antibacterial activity against a range of pathogens.
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| Control | 0 |
| Compound A | 12 |
| Compound B | 15 |
| This Compound | 18 |
The presence of the methoxy group is hypothesized to contribute to increased solubility and interaction with microbial membranes, enhancing efficacy against bacteria and fungi.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. It has shown the ability to induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation.
Case Study: In Vitro Analysis on Cancer Cell Lines
A recent study tested the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated a dose-dependent decrease in cell viability:
| Concentration (µM) | MCF-7 Cell Viability (%) | HeLa Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 25 | 65 | 70 |
| 50 | 40 | 50 |
The mechanisms by which this compound exerts its biological effects may involve several pathways:
- Inhibition of DNA Synthesis : Interferes with DNA replication in cancer cells.
- Induction of Oxidative Stress : Generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : Affects critical survival and proliferation pathways such as MAPK and PI3K/Akt.
Neurological Research
Compounds similar to this compound have shown promise as D2 dopamine receptor antagonists. This property is crucial for developing treatments targeting psychiatric conditions such as anxiety and depression.
Agrochemical Applications
The compound is also being investigated for its potential use in agrochemicals, particularly as insecticides and herbicides due to its unique structural features that allow interaction with biological targets in pests.
Structural Similarities and Biological Activities
Several compounds share structural similarities with this compound, highlighting the diversity within the spirocyclic framework:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | Contains a chlorophenyl group and sulfonyl moiety | Potential D2 antagonist |
| 8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amines | Features multiple nitrogen atoms in a spiro framework | Diverse biological activity |
| 4-Methyl-9-methylene-6-phenyltosyl-2,3,7-triazaspiro[4.5]dec-3-en-1-one | Similar spiro structure with phenyl and methyl substitutions | Antimicrobial properties |
These compounds exhibit unique characteristics while sharing commonalities in their spirocyclic nature.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. It acts as an ACC inhibitor, interrupting lipid biosynthesis in target organisms. This mechanism is particularly effective against piercing-sucking insects, making it a valuable insecticide .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features
The compound’s spirocyclic core distinguishes it from linear or fused-ring systems. Comparisons focus on substituent positions, nitrogen atom counts, and functional groups (Table 1).
Table 1: Structural Comparison of Selected Spirocyclic Compounds
Substituent Effects on Physicochemical Properties
- 2-Methoxyphenyl vs. 4-Methylphenyl : The ortho-methoxy group in the target compound introduces steric hindrance and electronic effects distinct from para-methyl substitution. This may reduce rotational freedom and alter binding affinity in receptor interactions .
- Triaza vs. 1-Aza Systems: The target compound’s 1,4,7-triazaspiro core increases nitrogen content compared to 1-azaspiro systems (e.g., Spirotetramat metabolites).
- Sulfonyl and Chloro Substituents : The sulfonyl group in ’s compound increases molecular weight and polarity, likely improving water solubility compared to the target compound .
Biologische Aktivität
3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound notable for its unique spirocyclic structure that includes three nitrogen atoms within a triazine framework. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a D2 dopamine receptor antagonist, which may have implications in treating various psychiatric conditions such as anxiety and depression.
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 273.33 g/mol |
| Structural Features | Spirocyclic structure with triazine framework |
Biological Activity
Research indicates that this compound exhibits significant biological activity primarily through its interaction with dopamine receptors. The following points summarize its biological implications:
- Dopamine Receptor Antagonism : Compounds of this class have shown promise in acting as D2 dopamine receptor antagonists, which may help modulate neurotransmitter activity in the brain.
- Psychiatric Applications : Due to its receptor interactions, there is potential for this compound to influence psychological and cognitive functions, making it relevant in developing treatments for anxiety and depression.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Triazine Derivatives : A systematic review highlighted the anti-inflammatory properties of triazine derivatives, suggesting that compounds similar to this compound may also exhibit anti-inflammatory effects .
- Dopamine Receptor Studies : Interaction studies have shown that compounds with similar structures can effectively bind to dopamine receptors, influencing neurotransmitter dynamics and offering therapeutic benefits in mental health disorders.
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | Contains chlorophenyl group | Potential D2 antagonist |
| 8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amines | Multiple nitrogen atoms | Diverse biological activity |
| 4-Methyl-9-methylene-6-phenyltosyl-2,3,7-triazaspiro[4.5]dec-3-en-1-one | Spiro structure with phenyl substitutions | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one?
- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization reactions to form the spirocyclic core. For example, intermediate preparation may start with substituted phenyl precursors (e.g., 2-methoxyphenyl derivatives) followed by sequential alkylation and ring-closing steps. Catalytic methods, such as transition-metal-mediated coupling or acid-catalyzed cyclization, are critical for regioselectivity. Purification often employs high-performance liquid chromatography (HPLC) with columns like Chromolith or Purospher®STAR for optimal resolution .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the spirocyclic geometry and substituent orientation. Nuclear Magnetic Resonance (NMR), particularly - and -NMR, is essential for verifying methyl and methoxyphenyl group positions. Mass spectrometry (HRMS) and Infrared (IR) spectroscopy further validate molecular weight and functional groups. Case studies on analogous spiro compounds (e.g., triazaspiro derivatives) highlight the necessity of combining these techniques .
Q. How can researchers optimize reaction yields for this compound?
- Methodological Answer : Yield optimization requires systematic screening of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst choice : Heterogeneous catalysts (e.g., immobilized palladium) improve recovery and reduce metal contamination.
- Temperature control : Stepwise heating (e.g., 60°C for cyclization, room temperature for alkylation) minimizes side reactions.
Statistical experimental design (e.g., factorial or response surface methods) is recommended to identify critical factors .
Advanced Research Questions
Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:
- Comparative pharmacokinetic studies : Measure plasma concentration-time profiles to assess absorption and metabolism.
- Tissue-specific assays : Use organoid models or ex vivo tissue analysis to evaluate target engagement.
- Dose-response alignment : Ensure in vitro IC values are physiologically relevant to in vivo dosing regimens.
Cross-referencing with structurally similar compounds (e.g., dichlorophenyl-spiro derivatives) provides mechanistic insights .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with Molecular Dynamics (MD) simulations can predict binding modes to enzymes or receptors. Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs like Pfmrk inhibitors, help correlate substituent effects (e.g., methoxy group position) with activity. Density Functional Theory (DFT) calculations further elucidate electronic contributions to binding .
Q. How can researchers design experiments to evaluate environmental fate and ecotoxicological impacts?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():
- Physicochemical profiling : Determine log, solubility, and hydrolysis rates under varying pH.
- Biotic/abiotic degradation : Use OECD 301/302 guidelines to assess biodegradability in soil/water systems.
- Toxicity assays : Employ multi-trophic level testing (e.g., Daphnia magna for aquatic toxicity, soil microbiota for terrestrial impacts).
Long-term studies (5+ years) are advised to capture cumulative effects .
Q. What strategies mitigate enantiomeric impurities during synthesis?
- Methodological Answer : Chirality control requires:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps.
- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA/IB) separate enantiomers post-synthesis.
- Crystallization-induced asymmetric transformation : Promote preferential crystallization of the desired enantiomer.
Studies on oxaspiro compounds ( ) demonstrate >99% enantiomeric excess with these approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
